molecular formula C40H36BrN2O2P B12392943 4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide

4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide

Cat. No.: B12392943
M. Wt: 687.6 g/mol
InChI Key: ZYKZZZUPELAJDX-UHFFFAOYSA-M
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Description

4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a butadienyl linker, and a dimethylaniline moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Attachment of the Butadienyl Linker: The butadienyl linker can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene.

    Introduction of the Diphenylphosphoryloxyphenyl Group: This step involves the phosphorylation of a phenol derivative followed by a coupling reaction with the quinoline core.

    Final Assembly: The final step involves the coupling of the dimethylaniline moiety with the intermediate product, followed by bromination to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core and the butadienyl linker.

    Reduction: Reduction reactions can occur at the quinoline core, leading to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromide position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: It can be incorporated into polymers and other materials to enhance their properties.

Biology

    Fluorescent Probes: The compound’s unique structure makes it suitable for use as a fluorescent probe in biological imaging.

    Drug Development: It can serve as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound’s potential biological activity makes it a candidate for therapeutic applications, particularly in cancer and infectious diseases.

Industry

    Dye and Pigment Production: The compound can be used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The diphenylphosphoryloxyphenyl group can interact with proteins, inhibiting their activity. The butadienyl linker and dimethylaniline moiety can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core but differ in their substituents and overall structure.

    Diphenylphosphoryloxyphenyl Derivatives: Compounds with similar phosphoryloxyphenyl groups but different cores and linkers.

    Dimethylaniline Derivatives: Compounds with the dimethylaniline moiety but different cores and linkers.

Uniqueness

The unique combination of the quinoline core, butadienyl linker, diphenylphosphoryloxyphenyl group, and dimethylaniline moiety sets this compound apart from others

Properties

Molecular Formula

C40H36BrN2O2P

Molecular Weight

687.6 g/mol

IUPAC Name

4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide

InChI

InChI=1S/C40H36N2O2P.BrH/c1-41(2)35-25-21-32(22-26-35)13-9-10-14-34-29-30-42(40-20-12-11-19-39(34)40)31-33-23-27-36(28-24-33)44-45(43,37-15-5-3-6-16-37)38-17-7-4-8-18-38;/h3-30H,31H2,1-2H3;1H/q+1;/p-1

InChI Key

ZYKZZZUPELAJDX-UHFFFAOYSA-M

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-]

Origin of Product

United States

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